- Asymmetric approaches to 2-hydroxymethylquinuclidine derivatives, Tetrahedron, 1999, 55(9), 2795-2810
Cas no 90747-17-4 (2-(piperidin-4-yl)ethan-1-ol hydrochloride)
2-(piperidin-4-yl)ethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(Piperidin-4-yl)ethanol hydrochloride
- 2-piperidin-4-ylethanol,hydrochloride
- 4-PIPERIDINEETHANOL HYDROCHLORIDE
- 2-(piperidin-4-yl)ethan-1-ol hydrochloride
- 4-piperidineethanol, HCl
- YGNODHQJYXZSBC-UHFFFAOYSA-N
- 5112AC
- 4-(2-hydroxyethyl)piperidine hydrochloride
- AX8246487
- ST2416232
- 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1)
- 4-Piperidineethanol, hydrochloride (9CI)
- SCHEMBL1652678
- DTXSID60599768
- 2-piperidin-4-ylethanol;hydrochloride
- MFCD14583118
- CS-0112429
- SY019743
- EN300-1724931
- 2-(Piperidin-4-yl)ethanol HCl
- DB-358489
- 4-Piperidineethanol HCl
- DS-18332
- 2-(Piperidin-4-yl)ethanolhydrochloride
- s11476
- AKOS016011191
- 90747-17-4
- SB42940
-
- MDL: MFCD14583118
- Inchi: 1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H
- InChI Key: YGNODHQJYXZSBC-UHFFFAOYSA-N
- SMILES: Cl.OCCC1CCNCC1
Computed Properties
- Exact Mass: 165.0920418g/mol
- Monoisotopic Mass: 165.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 69.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
2-(piperidin-4-yl)ethan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P27580-5g |
2-(Piperidin-4-yl)ethanol hydrochloride |
90747-17-4 | 5g |
¥526.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P27580-1g |
2-(Piperidin-4-yl)ethanol hydrochloride |
90747-17-4 | 1g |
¥126.0 | 2021-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH302-5g |
2-(piperidin-4-yl)ethan-1-ol hydrochloride |
90747-17-4 | 98% | 5g |
757.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH302-1g |
2-(piperidin-4-yl)ethan-1-ol hydrochloride |
90747-17-4 | 98% | 1g |
189.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH302-200mg |
2-(piperidin-4-yl)ethan-1-ol hydrochloride |
90747-17-4 | 98% | 200mg |
55.0CNY | 2021-07-17 | |
| Chemenu | CM180311-5g |
4-Piperidineethanol hydrochloride |
90747-17-4 | 95%+ | 5g |
$64 | 2024-07-20 | |
| Chemenu | CM180311-10g |
4-Piperidineethanol hydrochloride |
90747-17-4 | 95%+ | 10g |
$124 | 2024-07-20 | |
| Chemenu | CM180311-25g |
4-Piperidineethanol hydrochloride |
90747-17-4 | 95%+ | 25g |
$308 | 2024-07-20 | |
| Chemenu | CM180311-100g |
4-Piperidineethanol hydrochloride |
90747-17-4 | 95%+ | 100g |
$1030 | 2024-07-20 | |
| eNovation Chemicals LLC | D960571-10g |
4-Piperidineethanol hydrochloride |
90747-17-4 | 98% | 10g |
$110 | 2024-06-06 |
2-(piperidin-4-yl)ethan-1-ol hydrochloride Production Method
Production Method 1
1.2 Reagents: Hydrogen
2-(piperidin-4-yl)ethan-1-ol hydrochloride Raw materials
2-(piperidin-4-yl)ethan-1-ol hydrochloride Preparation Products
2-(piperidin-4-yl)ethan-1-ol hydrochloride Suppliers
2-(piperidin-4-yl)ethan-1-ol hydrochloride Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(piperidin-4-yl)ethan-1-ol hydrochloride
Comprehensive Overview of 2-(Piperidin-4-yl)ethan-1-ol Hydrochloride (CAS No. 90747-17-4): Properties, Applications, and Research Insights
2-(Piperidin-4-yl)ethan-1-ol hydrochloride (CAS 90747-17-4) is a versatile organic compound with a growing presence in pharmaceutical and biochemical research. This piperidine derivative is characterized by its hydrochloride salt form, which enhances stability and solubility for experimental applications. The compound's molecular structure combines a piperidine ring with an ethanol moiety, making it valuable for drug discovery and medicinal chemistry projects targeting neurological and metabolic pathways.
Recent trends in AI-assisted drug discovery have amplified interest in 90747-17-4, as researchers explore its potential as a building block for novel therapeutics. Computational chemistry studies frequently highlight this compound's molecular interactions with biological targets, particularly in central nervous system research. The hydrophilic-lipophilic balance of 2-(piperidin-4-yl)ethan-1-ol hydrochloride makes it particularly interesting for optimizing blood-brain barrier permeability in candidate molecules.
From a synthetic chemistry perspective, the CAS 90747-17-4 material serves as a crucial intermediate in multi-step organic syntheses. Its secondary amine functionality allows for diverse derivatization opportunities, while the hydroxyethyl group provides additional sites for molecular modifications. Laboratories frequently employ this compound in peptide mimetics development and scaffold hopping strategies, where its rigid yet flexible structure enables exploration of three-dimensional chemical space.
Analytical characterization of 2-(piperidin-4-yl)ethan-1-ol hydrochloride typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The compound's purity profile is particularly important for high-throughput screening applications, where batch-to-batch consistency directly impacts experimental reproducibility. Recent improvements in chromatographic separation methods have enhanced the availability of research-grade material with ≥98% purity.
In biochemical assays, the piperidin-4-yl ethanol structure demonstrates interesting receptor binding properties that researchers are actively investigating. While not itself a therapeutic agent, its pharmacophore features contribute valuable structure-activity relationship data for GPCR-targeted drug design. The scientific community continues to explore its potential in allosteric modulation studies and enzyme inhibition research.
Material safety considerations for 90747-17-4 follow standard laboratory protocols for amine hydrochloride compounds. Proper handling includes use of personal protective equipment and adherence to chemical hygiene practices. The compound's stability under various storage conditions has been well-documented, with recommended preservation in desiccated environments at controlled temperatures.
The commercial availability of 2-(piperidin-4-yl)ethan-1-ol hydrochloride has expanded significantly to meet growing demand from contract research organizations and academic institutions. Suppliers now offer customized quantities ranging from milligram-scale for preliminary studies to kilogram quantities for process development. This accessibility supports its increasing adoption in combinatorial chemistry and fragment-based drug discovery platforms.
Emerging applications in radiopharmaceutical chemistry have created new research avenues for this compound. Its potential as a precursor for PET tracer development is being evaluated, leveraging the piperidine nitrogen for isotope labeling strategies. Such applications align with current trends in precision medicine and theranostic development.
Environmental and green chemistry considerations for CAS 90747-17-4 synthesis have led to improved atom economy in production processes. Recent patent literature describes optimized routes that minimize organic solvent usage while maintaining high yields. These advancements address the pharmaceutical industry's growing emphasis on sustainable synthesis practices.
For researchers investigating structure-property relationships, the hydrochloride salt of 2-(piperidin-4-yl)ethanol offers valuable insights into salt formation effects on physicochemical parameters. Comparative studies with its free base form reveal significant differences in crystalline properties and solubility profiles, information crucial for formulation science applications.
The compound's role in neuroscience research continues to evolve, with particular interest in its potential interactions with neurotransmitter systems. While not itself psychoactive, its structural features make it a valuable reference compound in neuropharmacology studies investigating ligand-receptor dynamics and signal transduction mechanisms.
Quality control standards for 90747-17-4 have become more rigorous as applications expand. Current certificates of analysis typically include detailed specifications for residual solvents, heavy metal content, and chromatographic purity. These enhancements support compliance with Good Laboratory Practice requirements and facilitate use in regulated research environments.
Future research directions for 2-(piperidin-4-yl)ethan-1-ol hydrochloride may explore its utility in bioconjugation chemistry and prodrug design. The compound's balanced physicochemical properties position it as a promising candidate for developing targeted delivery systems and bioorthogonal probes in chemical biology applications.
90747-17-4 (2-(piperidin-4-yl)ethan-1-ol hydrochloride) Related Products
- 61515-80-8(1-Piperidinebutanol, 4-undecyl-, hydrochloride)
- 61515-79-5(1-Piperidinedecanol, 4-propyl-, hydrochloride)
- 61515-78-4(1-Piperidinehexanol, 4-pentyl-, hydrochloride)
- 61515-77-3(1-Piperidineheptanol, 4-hexyl-, hydrochloride)
- 61515-64-8(1-Piperidinebutanol, 4-heptyl-4-methyl-, hydrochloride)
- 61515-76-2(1-Piperidinehexanol, 4-hexyl-, hydrochloride)
- 61515-66-0(1-Piperidinepentanol, 4-hexyl-, hydrochloride)
- 61515-62-6(1-Piperidinepentanol, 4-decyl-, hydrochloride)
- 622-26-4(2-(piperidin-4-yl)ethan-1-ol)
- 61515-75-1(1-Piperidinebutanol, 4-decyl-, hydrochloride)